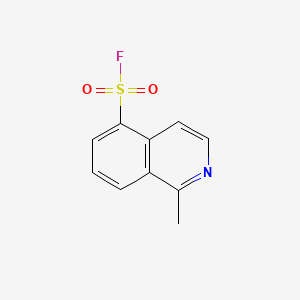
1-Methylisoquinoline-5-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylisoquinoline-5-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry . The presence of the sulfonyl fluoride group in the molecule imparts specific chemical properties that are exploited in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylisoquinoline-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E® . These methods typically offer high yields and can be performed under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents such as FDIT and AISF . These reagents act as electrophilic “FSO₂⁺” synthons, facilitating the formation of the C–SO₂F bond. The industrial processes are designed to be efficient and scalable, ensuring the production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylisoquinoline-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), thionyl fluoride, and various nucleophiles . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of sulfonamide derivatives .
Applications De Recherche Scientifique
1-Methylisoquinoline-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methylisoquinoline-5-sulfonyl fluoride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various applications, such as the selective modification of proteins in chemical biology . The compound targets specific amino acid residues, leading to the formation of stable adducts that can be used for further studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroisoquinoline: This compound shares a similar structure but lacks the sulfonyl fluoride group.
1-Methylisoquinoline: Similar to 1-Methylisoquinoline-5-sulfonyl fluoride but without the sulfonyl fluoride group.
Uniqueness
This compound is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules .
Propriétés
Formule moléculaire |
C10H8FNO2S |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-methylisoquinoline-5-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3 |
Clé InChI |
LSJGZIVPJYKBQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl2-aza-5-silaspiro[4.4]nonane-3-carboxylatehydrochloride](/img/structure/B15306627.png)


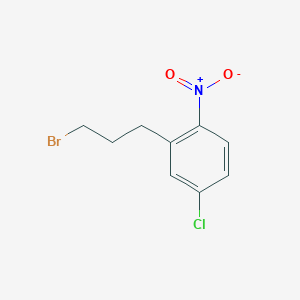
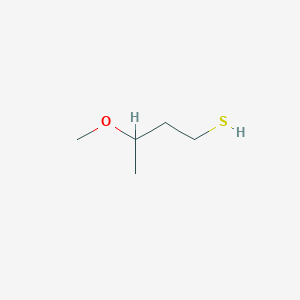
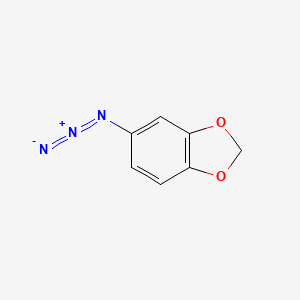
![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)


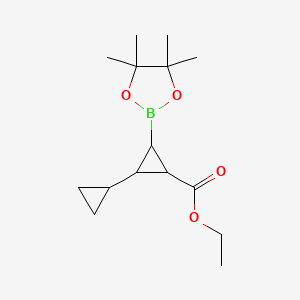
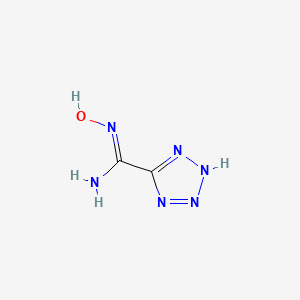
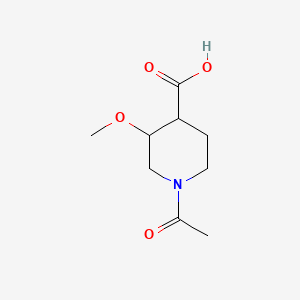
![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)
